![molecular formula C13H12O B13682748 2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
2,4-Dihydro-1H-benzo[f]isochromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydro-1H-benzo[f]isochromene is a tricyclic compound that belongs to the family of benzo-fused isochromenes. This compound is characterized by its unique structure, which consists of a benzene ring fused to an isochromene moiety. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-1H-benzo[f]isochromene typically involves a three-step domino reaction. This process starts with 1-aryl-3-hexyne-2,6-diol derivatives and aldehydes. The reaction is initiated by boron trifluoride etherate (BF3·OEt2), which facilitates the alkynyl-Prins cyclization, followed by Friedel–Crafts alkenylation, and finally dehydration/aromatization to form the tricyclic structure . The reaction conditions are crucial, with electron-donating substituents on the aryl ring and electron-rich aldehyde reaction partners significantly increasing the overall yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency. The use of continuous flow reactors and other advanced techniques could also be explored to enhance production scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydro-1H-benzo[f]isochromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Aplicaciones Científicas De Investigación
2,4-Dihydro-1H-benzo[f]isochromene has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4-Dihydro-1H-benzo[f]isochromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2,4-Dihydro-1H-benzo[f]isochromene can be compared with other similar compounds, such as:
- Benzo[c]chromene
- Benzo[g]chromene
- Benzo[h]chromene
These compounds share a similar benzo-fused isochromene structure but differ in the position of the fusion and the specific substituents on the rings. The unique structural features of this compound, such as its specific fusion pattern and substituents, contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H12O |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2,4-dihydro-1H-benzo[f]isochromene |
InChI |
InChI=1S/C13H12O/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12/h1-6H,7-9H2 |
Clave InChI |
BCAALVQHJMCWCU-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B13682667.png)
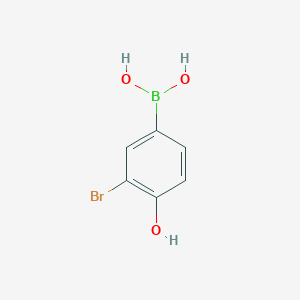
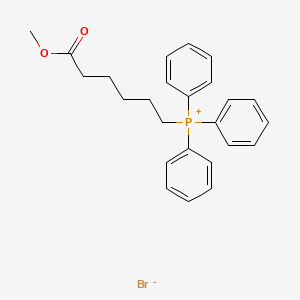
![(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)
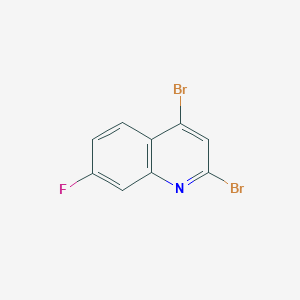
![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)
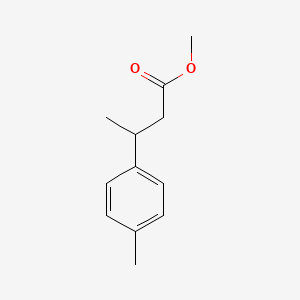

![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)


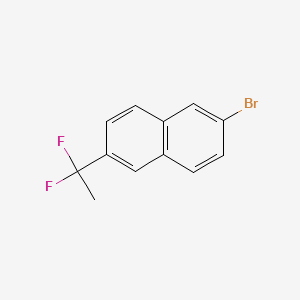
![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
